Geranyl phenyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22O |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienoxy]benzene |
InChI |
InChI=1S/C16H22O/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+ |
InChI Key |
OSNYSUVPOZLCFR-NTCAYCPXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Geranyl Phenyl Ether and Its Derivatives
Established Synthetic Routes
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone in the formation of ethers and has been applied to the synthesis of geranyl phenyl ethers. masterorganicchemistry.comyoutube.com This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of geranyl phenyl ether synthesis, this typically involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile, attacking an activated geranyl moiety, such as geranyl bromide. youtube.comucanr.edu
The reaction is generally effective for primary and secondary alkyl halides. youtube.com The use of a strong base, such as sodium hydride (NaH), is common for deprotonating the phenol. masterorganicchemistry.com The choice of solvent can also be crucial. While the reaction can be run with a mixture of the alkoxide and its parent alcohol, other solvents may be employed. masterorganicchemistry.com It's important to note that due to the S(_N)2 mechanism, if the reaction involves a stereocenter, an inversion of stereochemistry will occur. youtube.com
A variation of this method utilizes silver oxide (Ag(_2)O) instead of a strong base, which offers milder reaction conditions and is particularly useful in carbohydrate chemistry. libretexts.org
O-Alkylation and C-Alkylation Strategies
The reaction of a phenolate (B1203915) anion with an alkylating agent can lead to two possible products: the O-alkylated product (ether) or the C-alkylated product. pharmaxchange.info The formation of the phenolate is achieved by treating a phenol with a base. pharmaxchange.info
The regioselectivity between O- and C-alkylation is highly dependent on the reaction conditions, particularly the solvent. pharmaxchange.info Protic solvents tend to favor C-alkylation by forming hydrogen bonds with the phenolate oxygen, thereby shielding it from attacking the alkyl halide. pharmaxchange.info Conversely, aprotic solvents often favor O-alkylation. For instance, the reaction of 2-naphthol (B1666908) with benzyl (B1604629) bromide in the presence of a base yields the O-alkylated product in DMF (an aprotic solvent) and the C-alkylated product in trifluoroethanol (a protic solvent). pharmaxchange.info
In the synthesis of geranylated phenols, mixtures of O- and C-alkylated products are often obtained. scielo.br Acid-catalyzed condensation of geraniol (B1671447) with phenols in the presence of Lewis acids or mineral acids has been explored to achieve C-alkylation. scielo.br
Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds, offering an alternative to traditional methods like the Williamson ether synthesis. scirp.orgmit.edu These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. mit.edu
Significant advancements have been made in this area, allowing for the coupling of a broad range of (hetero)aryl halides with aliphatic alcohols. mit.edu The choice of ligand is critical for the efficiency of the reaction. For instance, the use of biaryl phosphine (B1218219) ligands has been shown to be effective for the C-O cross-coupling of secondary alcohols. mit.edu
These methods provide a versatile route to aryl ethers under relatively mild conditions. nih.gov Palladium catalysis has also been successfully applied to the synthesis of various phenolic ethers, including those with complex structures. scirp.org
Novel and Green Synthesis Approaches
Microwave-Assisted Synthesis of Aryl Geranyl Ethers
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions. researchgate.nettsijournals.com This technology has been successfully applied to the synthesis of aryl geranyl ethers. tandfonline.comingentaconnect.com
Microwave irradiation can be used in solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.netniscpr.res.in For example, the alkylation of phenols with alkyl halides can be carried out on a solid support like fly ash under microwave irradiation, affording the corresponding ethers in good yields and short reaction times. researchgate.netniscpr.res.in The synthesis of various alkyl aryl ethers has been reported using microwave irradiation in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. tsijournals.com
The rearrangement of aryl geranyl ethers, such as the Claisen rearrangement, can also be facilitated by microwave assistance. tandfonline.comtandfonline.com
Flow Chemistry Techniques for Optimized Synthesis
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch processing, including improved heat transfer, better temperature control, and enhanced safety. beilstein-journals.orgnih.govscispace.com These characteristics often lead to higher yields, increased selectivity, and faster reaction times. beilstein-journals.orgnih.gov
The application of flow chemistry to the synthesis of fine chemicals and fragrances is a growing area of interest. scispace.com While specific examples for the direct synthesis of this compound in flow are not extensively detailed in the provided context, the principles of flow chemistry are highly applicable. For instance, reactions like the Claisen rearrangement of allyl aryl ethers have been successfully performed in continuous-flow reactors at high temperatures and pressures. nih.gov The precise control over reaction parameters offered by flow systems makes it a promising technique for optimizing the synthesis of this compound and its derivatives. beilstein-journals.org
Biocatalytic Pathways for this compound Production
Biocatalysis has emerged as a powerful strategy for chemical synthesis, offering advantages such as high selectivity and mild reaction conditions. chemistryviews.org In the context of this compound and its derivatives, enzymatic pathways provide a green alternative to traditional chemical methods.
Enzyme-Catalyzed Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction that traditionally utilizes strong Lewis acids. chemistryviews.org However, enzymes, particularly squalene-hopene cyclases (SHCs), have been identified as effective catalysts for this transformation under biological conditions. chemistryviews.orgresearchgate.net These enzymes function as Brønsted acids, capable of protonating C=C double bonds selectively. researchgate.net
Research has demonstrated that SHCs can catalyze the intramolecular Friedel-Crafts-type alkylation of substrates like this compound. chemistryviews.orgresearchgate.net This enzymatic reaction is highly regioselective. researchgate.netx-mol.com The squalene-hopene cyclase from Alicyclobacillus acidocaldarius (AacSHC) and its variants have shown a broad substrate scope, making them valuable for biocatalytic applications. researchgate.netx-mol.com In the conversion of this compound, SHC catalysis leads to the formation of both a Friedel-Crafts alkylation product and a hydration product. chemistryviews.orgresearchgate.net
Squalene-Hopene Cyclase (SHC) Mediated Reactions
Squalene-hopene cyclases (SHCs) are versatile enzymes that catalyze the complex cyclization of squalene (B77637) into hopene and hopanol. uni-stuttgart.de Beyond their natural function, they exhibit promiscuous activity, accepting a wide range of non-natural substrates, including polyprenyl phenyl ethers. uni-stuttgart.dersc.org The SHC from Zymomonas mobilis (ZmoSHC1) has been shown to selectively catalyze the alkylation of this compound. researchgate.net In contrast, the Alicyclobacillus acidocaldarius SHC (AacSHC) tends to produce a mixture of products. researchgate.net
The catalytic activity of SHCs in these reactions is influenced by the active-site residues. researchgate.netx-mol.com Studies involving site-directed and saturation mutagenesis have been conducted to engineer SHC variants with improved selectivity for the desired alkylation product over hydration. rsc.org While wild-type SHCs may show low catalytic activity and poor selectivity between alkylation and hydration, engineered variants can achieve high selectivity (up to 100%) for alkylation, albeit with moderate product formation (up to 29%). rsc.org
Table 1: Comparison of SHC Activity on this compound
| Enzyme | Organism Source | Key Finding | Reference |
|---|---|---|---|
| ZmoSHC1 | Zymomonas mobilis | Selectively catalyzed the alkylation of this compound. | researchgate.net |
| AacSHC | Alicyclobacillus acidocaldarius | Forms a product mixture during the reaction with this compound. | researchgate.net |
| AacSHC Variants | Alicyclobacillus acidocaldarius | Engineered variants can achieve up to 100% selectivity for alkylation. | rsc.org |
Functionalized Ionic Liquids in this compound Synthesis
Functionalized ionic liquids (ILs) have been developed as efficient catalysts for the synthesis of this compound and related compounds. researchgate.netresearchgate.net Specifically, -SO3H functionalized ionic liquids have demonstrated high catalytic activity for the synthesis of digeranyl ether and geranyl phenols from geraniol and various phenols. researchgate.netresearchgate.net These reactions proceed via alkylation at ambient temperatures and offer high yields within short reaction times (0.5–1.5 hours). researchgate.net
The use of these ionic liquids presents an eco-friendly pathway, and their reusability has been demonstrated for multiple cycles without significant loss of catalytic activity. researchgate.net This methodology has been highlighted as an alternative route for synthesizing cannabinoid analogues. researchgate.net
Stereoselective and Regioselective Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires precise control over stereochemistry and regiochemistry to achieve the desired biological activity or material properties.
Control of Olefin Geometry (E/Z Isomerism)
Controlling the geometry of the double bonds (E/Z isomerism) within the geranyl moiety is a critical aspect of synthesizing specific analogues. The E/Z configuration can significantly influence the biological activity and physical properties of the final compound. Various synthetic strategies are employed to achieve high stereoselectivity. For instance, in Wittig reactions used to construct the carbon skeleton, the choice of base and solvent can influence the E/Z ratio of the resulting olefin. orgsyn.org Similarly, methods like the Julia olefination and its modifications can provide control over the double bond geometry. acs.org In some cases, mixtures of E and Z isomers can be separated by techniques like crystallization or preparative gas chromatography. orgsyn.org
Chiral Catalyst Applications
Chiral catalysts are instrumental in the enantioselective synthesis of this compound analogues, particularly in reactions that create stereocenters. Lewis acid-assisted chiral Brønsted acids (chiral LBAs) have been used for the biomimetic cyclization of isoprenoids, including geranyl phenyl ethers. researchgate.net These reactions can proceed with high enantioselectivity (up to 90% ee). researchgate.net The chiral LBA recognizes the trisubstituted terminal olefin enantiotopically, generating site-selective carbocations that lead to the cyclized products. researchgate.net
Palladium-catalyzed allylic substitution reactions, employing chiral ligands, are another powerful tool for the enantioselective formation of C-O bonds in the synthesis of allylic ethers. acs.org By selecting the appropriate chiral ligand, high levels of enantiocontrol can be achieved. acs.org Furthermore, chiral-at-metal catalysts, where the chirality originates exclusively from a stereogenic metal center, offer a unique approach to asymmetric catalysis, including the synthesis of optically active compounds. nih.gov
Intramolecular Cyclization Precursors
This compound and its substituted derivatives are significant precursors in synthetic organic chemistry for constructing complex polycyclic and heterocyclic systems through intramolecular cyclization reactions. These reactions often mimic biogenetic pathways of terpenoid synthesis and leverage the inherent reactivity of the geranyl chain and the aromatic nucleus. The ether linkage serves to tether the reactive geranyl group in proximity to the phenyl ring, facilitating cyclization upon activation.
The synthetic strategies typically involve an initial rearrangement of the geranyl group, followed by a ring-closing reaction. Acid catalysis is a common method to initiate these transformations, leading to the formation of carbocationic intermediates that undergo electrophilic attack on the aromatic ring.
Acid-Catalyzed Rearrangement and Cyclization
The acid-catalyzed reactions of aryl geranyl ethers can proceed through various mechanistic pathways, including sigmatropic rearrangements followed by intramolecular cyclization. For instance, the thermal rearrangement of geranyl naphth-1-yl ether in the presence of p-toluenesulfonic acid (PTSA) does not yield the expected Claisen rearrangement product but instead affords benzo[h]chromene and benzo[c]xanthene. semanticscholar.org The formation of these products is proposed to occur via an initial semanticscholar.orgresearchgate.net-alkyl shift, which generates intermediates that subsequently undergo acid-catalyzed intramolecular cyclization. semanticscholar.org At higher temperatures, a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement followed by a Cope rearrangement can occur, leading to a para-substituted naphthalene (B1677914) derivative. semanticscholar.org
Similarly, the acid-initiated rearrangement of geranyl naphth-2-yl ether in a toluene (B28343) solution yields intermediates that undergo subsequent cyclizations to form benzo[f]chromene and benzo[a]xanthene. semanticscholar.org Another derivative, isoquinolin-5-yl geranyl ether, undergoes a complex rearrangement cascade upon microwave irradiation, involving a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, a homo researchgate.netscielo.br-H shift, a further researchgate.netscielo.br-H migration, and finally an intramolecular cyclization to furnish a furo[2,3-f]isoquinoline derivative as a mixture of isomers. semanticscholar.orgresearchgate.net
The table below summarizes the cyclization outcomes for various geranyl aryl ether derivatives.
| Starting Material | Conditions | Major Products | Proposed Mechanism |
| Geranyl naphth-1-yl ether | p-Toluenesulfonic acid (PTSA), Toluene, r.t. | Benzo[h]chromene, Benzo[c]xanthene | semanticscholar.orgresearchgate.net-Alkyl shift followed by intramolecular cyclization. semanticscholar.org |
| Geranyl naphth-2-yl ether | p-Toluenesulfonic acid (PTSA), Toluene, r.t. | Benzo[f]chromene, Benzo[a]xanthene | Acid-initiated rearrangement and subsequent cyclizations. semanticscholar.org |
| Isoquinolin-5-yl geranyl ether | Microwave irradiation, 180°C | Furo[2,3-f]isoquinoline derivative | Abnormal Claisen rearrangement followed by H-shifts and cyclization. semanticscholar.orgresearchgate.net |
| Geranyl quinolin-8-yl ether | Reflux in N,N-diethylaniline | Spiro-furo[3,2-f]quinoline derivative | Consecutive researchgate.netontosight.ai-alkyl migration, researchgate.netontosight.ai-H shift, and cyclization. researchgate.net |
Enantioselective Biomimetic Cyclizations
A significant advancement in this area is the development of enantioselective cyclizations using Lewis acid-assisted chiral Brønsted acids (chiral LBAs). These catalytic systems enable the biomimetic cyclization of simple isoprenoids, like geranyl phenyl ethers, into valuable polycyclic structures with high stereocontrol.
Research has demonstrated that geranyl phenyl ethers can be directly cyclized at low temperatures (e.g., -78 °C) in the presence of a catalyst system comprising an (R)-binaphthol derivative and tin tetrachloride (SnCl4). researchgate.net This method represents a proton-induced enantioselective ene cyclization. researchgate.net During this process, an abnormal semanticscholar.orgresearchgate.net Claisen rearrangement often occurs, and the reactions can achieve high enantioselectivities, with reported enantiomeric excess (ee) values up to 90%. researchgate.net These chiral LBA systems are capable of recognizing the trisubstituted terminal olefin enantiotopically, generating site-selective carbocations that initiate the cyclization cascade. researchgate.net
The table below details the findings from enantioselective cyclization studies of this compound derivatives.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| This compound | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL / SnCl4 | 6-endo-Cyclized chromane (B1220400) derivative | 81% |
| Geranyl p-methoxyphenyl ether | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL / SnCl4 | 6-endo-Cyclized chromane derivative | 90% |
| Geranyl o-methoxyphenyl ether | (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL / SnCl4 | 6-endo-Cyclized chromane derivative | 86% |
Data sourced from research on enantioselective biomimetic cyclization of isoprenoids. researchgate.net
These synthetic methodologies highlight the utility of this compound and its analogues as versatile precursors for intramolecular cyclizations, providing access to a diverse range of chromane, xanthene, and other complex heterocyclic scaffolds.
Chemical Reactivity and Mechanistic Investigations of Reactions Involving Geranyl Phenyl Ether
Sigmatropic Rearrangement Reactions
Claisen Rearrangement and its Variants.beilstein-journals.orgresearcher.lifebme.huthieme-connect.com
The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that is a cornerstone of the reactivity of aryl geranyl ethers. numberanalytics.comwikipedia.org This reaction involves the concerted movement of six electrons through a cyclic transition state. libretexts.org The reaction is typically thermally initiated but can also be catalyzed by Lewis acids. wikipedia.orgtandfonline.com
The thermal rearrangement of aryl geranyl ethers is highly dependent on the structure of the aryl group and the specific reaction conditions. researchgate.nettandfonline.comresearchgate.net For instance, heating an allyl aryl ether to high temperatures, often around 250°C, can induce an intramolecular rearrangement to form an o-allylphenol. libretexts.org In some cases, thermal treatment of geranyl naphth-1-yl ether leads to a para-substituted naphthalene (B1677914) derivative. This is proposed to occur through a sequence of a researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) to form an intermediate, which then undergoes another researchgate.netresearchgate.net-rearrangement known as a Cope rearrangement. semanticscholar.org
Microwave irradiation has been explored as an alternative to conventional heating to promote these rearrangements, sometimes leading to improved yields and different product distributions. semanticscholar.orgtandfonline.com For example, the microwave-assisted rearrangement of geranyl quinolin-8-yl ether resulted in a higher yield of the Claisen product compared to thermal rearrangement in boiling toluene (B28343). semanticscholar.org
Table 1: Examples of Thermal Rearrangements of Aryl Geranyl Ethers
| Starting Material | Conditions | Major Product(s) | Reference |
| Geranyl naphth-1-yl ether | p-toluenesulfonic acid, toluene, room temp, 7 days | Benzo[c]xanthene and Benzo[h]chromene | semanticscholar.orgresearchgate.net |
| Geranyl naphth-1-yl ether | Reflux in chlorobenzene, 24 h | para-substituted naphthalene derivative | researchgate.net |
| Geranyl quinolin-8-yl ether | Microwave irradiation, 160°C, 8 h | Claisen product | semanticscholar.orgtandfonline.com |
| Geranyl isoquinolin-5-yl ether | Microwave irradiation, 180°C, 20 h | Furo[2,3-f]isoquinoline | semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
The products of the initial Claisen rearrangement can undergo further transformations, particularly acid-catalyzed intramolecular cyclizations. researchgate.nettandfonline.com For example, the thermal rearrangement of geranyl naphth-1-yl ether in the presence of p-toluenesulfonic acid (PTSA) yields benzo[c]xanthene and benzo[h]chromene. The proposed mechanism involves a researchgate.nettandfonline.com-alkyl shift followed by acid-catalyzed intramolecular cyclization. semanticscholar.orgtandfonline.com
In another instance, the Claisen product of geranyl quinolin-8-yl ether undergoes a surprising acid-catalyzed intramolecular cyclization to afford a stereoisomeric mixture of spiro compounds. This transformation is believed to proceed through a series of tandfonline.comresearchgate.net-alkyl migrations and a tandfonline.comresearchgate.net-H shift before the final cyclization. semanticscholar.org Lewis acids such as boron trifluoride etherate (BF3·OEt2) have also been used to catalyze these types of rearrangements and subsequent cyclizations. semanticscholar.org
Under certain conditions, aryl geranyl ethers can undergo what is known as an "abnormal" Claisen rearrangement. researchgate.nettandfonline.com This pathway was observed in the microwave-assisted rearrangement of geranyl isoquinolin-5-yl ether, which led to the formation of furo[2,3-f]isoquinoline. semanticscholar.orgtandfonline.com The proposed mechanism for this abnormal rearrangement involves an initial researchgate.netresearchgate.net-sigmatropic rearrangement, followed by a homo tandfonline.comresearchgate.net-H shift and a subsequent tandfonline.comresearchgate.net-H migration, and finally an intramolecular cyclization. semanticscholar.org
The formation of spiro compounds is another interesting facet of geranyl phenyl ether reactivity. The multi-step rearrangement of geranyl quinolyl ether ultimately affords a spiro compound. researcher.liferesearchgate.nettandfonline.com This process is initiated by a Claisen rearrangement, followed by acid-catalyzed intramolecular cyclization involving alkyl and hydride shifts. semanticscholar.org
While ortho-Claisen rearrangements are more common, para-Claisen rearrangements can occur, particularly when the ortho positions are blocked. wikipedia.orgwikipedia.org Achieving enantioselectivity in these rearrangements has been a significant challenge. acs.org Recently, the first enantioselective para-Claisen rearrangement was developed using a chiral aluminum Lewis acid. nih.gov This method was applied to the rearrangement of illicinole to produce (-)-illicinone A with a notable enantiomeric ratio. nih.gov
The mechanism of the para-Claisen rearrangement is generally understood to proceed through a researchgate.netresearchgate.net-Claisen rearrangement followed by a researchgate.netresearchgate.net-Cope rearrangement. acs.org However, studies using isotopically labeled substrates have suggested the possibility of a "direct prenyl migration" pathway under certain catalytic conditions. acs.org The use of Lewis acid-assisted chiral Brønsted acids (chiral LBAs) has also been explored for enantioselective cyclizations of geranyl phenyl ethers, which can involve abnormal Claisen rearrangements. researchgate.net These chiral catalysts can achieve high enantioselectivities, up to 90% ee, in the cyclization of various isoprenoids. researchgate.net
Table 2: Chiral Catalysts in this compound Rearrangements
| Substrate Type | Catalyst System | Key Transformation | Enantioselectivity | Reference |
| Geranyl phenyl ethers | (R)-binaphthol derivatives and tin tetrachloride | Biomimetic cyclization, abnormal Claisen rearrangement | Up to 90% ee | researchgate.net |
| Illicinole | Chiral aluminum Lewis acid | Enantioselective para-Claisen rearrangement | 87:13 er | nih.gov |
This table is interactive. Click on the headers to sort the data.
Abnormal Claisen Rearrangements and Spiro Compound Formation
Cope Rearrangement Pathways.researcher.life
The Cope rearrangement is another significant researchgate.netresearchgate.net-sigmatropic rearrangement that is closely related to the Claisen rearrangement. numberanalytics.commasterorganicchemistry.com It involves the reorganization of a 1,5-diene. In the context of this compound chemistry, the Cope rearrangement often occurs in tandem with a Claisen rearrangement. masterorganicchemistry.com
A key example is the thermal rearrangement of geranyl naphth-1-yl ether at elevated temperatures, which leads to a para-substituted naphthalene derivative. The accepted mechanism involves an initial Claisen rearrangement to form an ortho-substituted intermediate, which then undergoes a Cope rearrangement to migrate the geranyl group to the para position. semanticscholar.orgresearchgate.net This tandem Claisen-Cope rearrangement is a powerful tool for introducing substituents at the para position of an aromatic ring. lookchem.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution reactions are a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds with aromatic systems. In the context of this compound, intramolecular variants of these reactions are of particular interest for synthesizing complex cyclic structures.
The intramolecular Friedel-Crafts alkylation of this compound represents a significant pathway for C-C bond formation, transforming the linear ether into a cyclized product. uni-stuttgart.de While traditional Friedel-Crafts reactions often rely on strong Lewis acids, which can lead to poor selectivity and side reactions, recent advancements have employed enzymatic catalysts to achieve highly selective and atom-economical transformations. uni-stuttgart.dechemistryviews.org
Researchers have successfully utilized squalene-hopene cyclase (SHC) from Alicyclobacillus acidocaldarius (AacSHC) and its variants to catalyze the intramolecular Friedel-Crafts alkylation of this compound. chemistryviews.orgx-mol.com In this enzymatic process, the terminal olefinic bond of the geranyl group acts as the electrophile precursor, which, upon activation within the enzyme's active site, alkylates the phenyl ring. researchgate.net The reaction yields a primary cyclized product alongside a hydration product, demonstrating the promiscuous activity of the enzyme. chemistryviews.orgresearchgate.net The use of enzymes as Brønsted acid catalysts allows these reactions to proceed under mild conditions, offering advantages in selectivity and sustainability over conventional methods. chemistryviews.org
The general transformation catalyzed by squalene-hopene cyclase (SHC) involves the conversion of this compound into both a Friedel-Crafts alkylation product and a hydration product. researchgate.net Molecular docking studies have been employed to understand the substrate binding and the role of active-site residues in directing the reaction pathway. uni-stuttgart.deresearchgate.net
A key advantage of using enzymatic catalysts like squalene-hopene cyclases for the Friedel-Crafts alkylation of this compound is the high degree of regioselectivity observed. x-mol.comresearchgate.net The enzyme's chiral environment and specific active-site architecture guide the folding of the substrate, ensuring that the alkylation occurs at a specific position on the aromatic ring. This biological approach provides a solution to the poor regioselectivity often encountered with traditional Lewis acid catalysts. uni-stuttgart.de
The substrate scope and product selectivity can be further manipulated through protein engineering. By creating a library of SHC enzyme variants through site-directed and site-saturation mutagenesis, researchers have demonstrated the ability to control the reaction's outcome. chemistryviews.orgresearchgate.net Minor changes to the amino acid residues in the enzyme's active site can significantly influence the ratio of the desired alkylation product to the hydration side-product, in some cases substantially increasing the formation of the Friedel-Crafts product. chemistryviews.orgresearchgate.net
The table below summarizes the product distribution for the alkylation of this compound using wild-type AacSHC and several of its engineered variants, highlighting the influence of specific mutations on product formation and selectivity.
| Enzyme Variant | Alkylation Product (%) | Hydration Product (%) | Total Product Formation (mM) |
|---|---|---|---|
| AacSHC WT | 15 | 85 | 0.12 |
| F421A | 35 | 65 | 0.18 |
| W569A | 20 | 80 | 0.15 |
| Y609F | 60 | 40 | 0.25 |
| G600V | 75 | 25 | 0.30 |
Intramolecular Friedel-Crafts Alkylations
Oxidation and Reduction Reactions
The olefinic bonds within the geranyl moiety of this compound are susceptible to a range of oxidation reactions. These reactions can be controlled to selectively modify one of the two double bonds, leading to valuable chemical intermediates.
The geranyl group contains two distinct carbon-carbon double bonds: a 2,3-disubstituted bond and a 6,7-trisubstituted bond. These sites exhibit different reactivities towards epoxidation, which can be exploited for selective synthesis. The 6,7-double bond is generally more electron-rich and less sterically hindered, making it more nucleophilic and thus more reactive towards electrophilic epoxidizing agents like dimethyldioxirane (B1199080). researchgate.net
Studies on the epoxidation of geraniol (B1671447), a structurally analogous compound, provide significant insight. The reaction of geraniol with dimethyldioxirane shows a clear preference for the 6,7-position. researchgate.net This selectivity is influenced by both electronic effects and the solvent system. In non-polar solvents, intramolecular hydrogen bonding can activate the 2,3-olefinic site, but the inherent higher nucleophilicity of the 6,7-position typically dominates. researchgate.net In this compound, the ether oxygen is less likely to participate in strong hydrogen bonding compared to the hydroxyl group in geraniol, suggesting that the electronic preference for epoxidation at the 6,7-position would be even more pronounced.
The chemoenzymatic synthesis of valuable chiral compounds often begins with the selective epoxidation of a geranyl derivative. tandfonline.comup.ac.za For instance, derivatizing geraniol to geranyl acetate (B1210297) alters the electronic properties, making the 2,3-double bond less reactive and thereby favoring epoxidation at the 6,7-position. tandfonline.com A similar electronic deactivation of the 2,3-position is expected in this compound due to the electron-withdrawing influence of the phenoxy group.
| Solvent System | Relative Rate (k_rel) at 6,7-position | Relative Rate (k_rel) at 2,3-position | Product Ratio (6,7-epoxide : 2,3-epoxide) |
|---|---|---|---|
| Acetone | 1.0 | 1.0 | 73:17 |
| CCl4/Acetone (9:1) | 1.1 | 2.2 | 55:45 |
| MeOH/Acetone (9:1) | 13 | 7.3 | 84:16 |
Kinetic and product ratio data for the mono-epoxidation of geraniol with dimethyldioxirane, serving as a model for the reactivity of the olefinic bonds in this compound. researchgate.net
The carbon-carbon double bonds in this compound can be cleaved through oxidative processes to yield smaller carbonyl compounds, such as aldehydes and ketones. This transformation can be achieved using various reagents, with the specific products depending on the reaction conditions. libretexts.org
One of the most common methods for oxidative cleavage is ozonolysis (O₃). libretexts.org Treatment of this compound with ozone would first form an ozonide intermediate at each of the double bonds. Subsequent work-up conditions determine the final products. A reductive work-up (e.g., with zinc or dimethyl sulfide) would cleave the 6,7-double bond to yield a ketone and an aldehyde, while cleavage of the 2,3-double bond would produce two different aldehydes.
Alternatively, strong oxidizing agents like ruthenium tetroxide (RuO₄) or hot, acidic potassium permanganate (B83412) (KMnO₄) can be used. nih.gov These conditions typically lead to the formation of carboxylic acids from terminal or non-branched olefinic carbons and ketones from more substituted carbons. libretexts.org For this compound, strong oxidative cleavage of the 6,7-double bond would be expected to produce a ketone and a carboxylic acid. The application of iron(III) sulfate (B86663) in an oxygen atmosphere has also been shown to selectively cleave terminal double bonds in related aryl-alkene systems to furnish aldehydes. acs.org
Epoxidation of Olefinic Bonds
Cycloaddition Reactions with this compound Moieties
While classical cycloaddition reactions like the Diels-Alder or [2+2] cycloadditions are fundamental in organic synthesis for forming cyclic structures, their direct application to this compound is not extensively documented. researchgate.netwikipedia.org However, the geranyl moiety readily participates in related pericyclic reactions, particularly intramolecular ene cyclizations, which are often discussed in the context of biomimetic synthesis. acs.orgbibliotekanauki.pl
A significant advancement in this area is the proton-induced enantioselective ene cyclization of this compound and its derivatives. acs.orgnih.gov This biomimetic process, which mimics the enzymatic formation of polycyclic isoprenoids, can be initiated by Lewis acid-assisted chiral Brønsted acids (LBAs). acs.orgresearchgate.net Specifically, a complex formed from tin tetrachloride (SnCl4) and optically active binaphthol derivatives acts as a chiral proton donor. nih.gov This reagent protonates the terminal trisubstituted olefin of the geranyl group in an enantioselective manner, generating a site-selective carbocation that triggers the cyclization cascade. acs.orgnih.gov
Research has shown that this compound can be directly cyclized at low temperatures, such as -78 °C, using a catalyst system like (R)-binaphthol•SnCl4. acs.orgresearchgate.net This reaction can proceed even with catalytic amounts (20 mol %) of the LBA, yielding the cyclized product with high diastereoselectivity (98% ds) and good enantiomeric excess (77% ee). acs.org Interestingly, these cyclizations are often accompanied by an "abnormal" acs.orgresearchgate.net Claisen rearrangement. acs.orgresearchgate.net The development of these catalytic, enantioselective cyclizations represents a key step toward the efficient synthesis of complex chiral molecules from simple acyclic precursors. researchgate.net
Other Transformation Reactions
Beyond pericyclic reactions, this compound undergoes several other important transformations, including hydration, functionalization of the geranyl chain, and complex intermolecular reactions.
Hydration Reactions
The hydration of the double bonds within the geranyl moiety of this compound can be achieved through both enzymatic and traditional chemical methods.
Enzymatic Hydration: Squalene-hopene cyclases (SHCs), such as AacSHC from Alicyclobacillus acidocaldarius, have demonstrated the ability to catalyze the hydration of this compound in an aqueous buffer. soton.ac.uk This reaction often occurs as a promiscuous side reaction during enzymatic Friedel-Crafts alkylations. soton.ac.uk
Chemical Hydration: Chemical methods typically involve acid catalysis in the presence of water. For instance, hydrated geranylated phenols have been synthesized by treating the parent compound in dioxane containing water with a polymer-bound p-toluenesulfonic acid as the catalyst. Another method utilizes boron trifluoride etherate (BF3·Et2O) in a dioxane/water mixture. These reactions lead to the formation of mono- or di-hydrated products, where water has added across one or both of the double bonds in the geranyl chain.
| Catalyst/Reagent | Solvent | Reaction Type | Reference |
|---|---|---|---|
| Squalene-Hopene Cyclase (AacSHC) | Aqueous Buffer | Enzymatic Hydration | soton.ac.uk |
| p-Toluenesulfonic acid (polymer-bound) | Dioxane/Water | Acid-Catalyzed Hydration | |
| Boron trifluoride etherate (BF3·Et2O) | Dioxane/Water | Lewis Acid-Catalyzed Hydration |
Functionalization of the Geranyl Moiety
The geranyl group offers multiple sites for chemical functionalization, allowing for the synthesis of diverse derivatives.
Oxidation: The geranyl moiety can be selectively oxidized. A notable example is the oxidation of protected 2-geranylphenol derivatives using a combination of selenium dioxide (SeO2) and tert-butyl hydroperoxide (t-BuO2H). This reaction introduces a hydroxyl group at the allylic position, yielding an allylic alcohol. The protecting groups on the phenol (B47542) can influence the efficiency of this oxidation process.
Acid-Catalyzed Ring Closure: In the presence of strong acids like sulfuric acid, the geranyl moiety of geranyl-substituted heteroaromatic ethers (such as geranyl quinolinyl ether) can undergo intramolecular cyclization. This reaction involves the protonation of one of the double bonds, followed by an intramolecular attack from another double bond, leading to the formation of a cyclic structure within the side chain itself.
| Reaction | Reagents | Functional Group Introduced | Product Type |
|---|---|---|---|
| Allylic Oxidation | SeO2/SiO2, t-BuO2H | Hydroxyl (-OH) | Allylic Alcohol |
| Ring Closure | Sulfuric Acid (H2SO4) | - | Cyclized Geranyl Moiety |
Intermolecular Reaction Dynamics
The study of reaction mechanisms involving this compound reveals complex dynamics, including rearrangements and the influence of catalysts on reaction pathways.
Rearrangement Dynamics: In acid-catalyzed or thermal reactions, geranyl aryl ethers can undergo sigmatropic rearrangements. For example, the thermal rearrangement of geranyl naphthyl ether, an analogue of this compound, can proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) followed by a subsequent Cope rearrangement to yield a para-substituted product. Under different, acid-catalyzed conditions, a acs.orgresearchgate.net-alkyl shift followed by intramolecular cyclization can occur.
Enzymatic and Biomimetic Cyclization Mechanisms: The enantioselective cyclization of this compound initiated by chiral LBAs provides insight into reaction dynamics. The LBA is believed to recognize the prochiral face of the terminal double bond, leading to a site-selective protonation and the formation of a carbocation intermediate. acs.orgnih.gov The stereochemical outcome of the subsequent cyclization is controlled by the chiral environment provided by the catalyst. acs.org Similarly, in enzymatic reactions using squalene-hopene cyclases, specific active-site residues are crucial for controlling the regioselectivity of both Friedel-Crafts alkylation and the competing hydration reaction. soton.ac.uk These studies highlight how the catalyst—whether a synthetic complex or an enzyme—profoundly influences reaction specificity and product formation. acs.orgsoton.ac.uk
Advanced Spectroscopic and Chromatographic Approaches in Mechanistic Elucidation and Process Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry and regiochemistry of geranyl phenyl ether and its derivatives. 1H and 13C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atomic connectivity and spatial arrangement.
For instance, in the context of this compound, 1H NMR spectroscopy can distinguish between the (E) and (Z) isomers based on the chemical shifts and coupling constants of the vinylic protons. The hydrogens on the carbon adjacent to the ether oxygen typically show a downfield shift, appearing in the 3.4 to 4.5 δ range in the 1H NMR spectrum. libretexts.org Similarly, the carbon atoms bonded to the ether oxygen exhibit a downfield shift in the 13C NMR spectrum, generally absorbing in the 50 to 80 δ range. libretexts.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling complex structures and confirming assignments. These techniques can establish correlations between protons and carbons, providing definitive evidence for the regiochemical outcome of reactions, such as the selective alkylation of phenols with geraniol (B1671447). acs.org In cases of complex mixtures or when dealing with atropisomers, advanced 2D NMR experiments in combination with computational calculations can be employed to assign the conformation of the molecular scaffold. acs.org
Mass Spectrometry (MS) for Reaction Pathway Intermediates and Product Identification
Mass spectrometry (MS) is a powerful technique for identifying reaction intermediates and final products in the synthesis and transformation of this compound. It provides information on the molecular weight and fragmentation patterns of analytes, aiding in their structural elucidation.
The electron impact (EI) mass spectrum of allyl phenyl ether, a related compound, shows a characteristic loss of CO from the molecular ion, suggesting a Claisen rearrangement occurs within the ion source of the mass spectrometer. researchgate.net This indicates that gas-phase rearrangements can be observed and studied using MS. Similar rearrangements and characteristic fragment ions can be expected for this compound, providing insights into its reactivity under mass spectrometric conditions.
Multi-Dimensional Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
For the analysis of complex mixtures containing this compound and its various isomers or reaction byproducts, multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. nih.govmdpi.comnih.gov This technique utilizes two columns with different stationary phases, providing orthogonal separation based on different physical properties, such as volatility and polarity. nih.gov
The superior separation capability of GCxGC-MS reduces co-elution, leading to cleaner mass spectra and more reliable compound identification. nih.govmdpi.com This is particularly valuable in flavor and fragrance research, where complex volatile profiles are common. mdpi.comacs.org GCxGC coupled with a time-of-flight (TOF) mass spectrometer provides high-speed data acquisition, which is essential for the fast-eluting peaks from the second dimension column. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for analyzing non-volatile or thermally labile compounds related to this compound, such as its glycosylated precursors or polar metabolites. rsc.orgoup.commaxapress.com These compounds are often not amenable to GC analysis without derivatization. rsc.org
LC-MS has been successfully employed to identify a wide range of non-volatile metabolites in plants, including flavonoids, phenolic acids, and amino acids, which can be precursors or transformation products in biosynthetic pathways involving geranylated compounds. maxapress.com The combination of liquid chromatography for separation with mass spectrometry for detection and identification allows for the analysis of complex biological extracts. oup.comresearchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate ions from non-volatile analytes for MS analysis. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. acs.org This capability significantly enhances the confidence in compound identification, especially when authentic standards are unavailable. unipd.it
By providing exact mass data, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). unipd.it This is particularly important in the analysis of complex mixtures where multiple components may have similar retention times and mass spectra. The combination of GCxGC with HR-TOFMS is a powerful tool for the comprehensive qualitative analysis of volatile compounds, offering reliable identification based on retention times, mass spectral similarity, and accurate mass. nih.gov
Infrared (IR) Spectroscopy for Functional Group Transformation Tracking
Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of chemical reactions by tracking changes in functional groups. spectroscopyonline.com In the context of this compound, IR spectroscopy can be used to follow the transformation of reactants into products by observing the appearance or disappearance of characteristic absorption bands.
The IR spectrum of an ether is characterized by a strong C-O stretching vibration. For a mixed alkyl-aryl ether like this compound, two distinct C-O stretching bands are expected: one for the alkyl-oxygen bond and another for the aryl-oxygen bond. libretexts.orgspectroscopyonline.com Phenyl alkyl ethers typically show two strong absorbances for C-O stretching around 1050 cm⁻¹ and 1250 cm⁻¹. libretexts.org During a reaction, such as the formation of this compound from geraniol and a phenol (B47542), the disappearance of the broad O-H stretching band of the alcohol and phenol reactants and the appearance of the characteristic ether C-O stretching bands would indicate the progress of the reaction. spectroscopyonline.com
In-line and Real-time Monitoring Techniques for Reaction Optimization
The optimization of chemical reactions involving this compound can be significantly accelerated by using in-line and real-time monitoring techniques. nih.gov These process analytical technologies (PAT) provide continuous data on the reaction progress, allowing for rapid adjustments to reaction parameters to improve yield, selectivity, and safety. beilstein-journals.org
Techniques such as ReactIR (in-line FTIR spectroscopy) and flow-based NMR spectroscopy can be integrated directly into a reaction setup, such as a flow reactor, to provide real-time analysis of the reaction mixture without the need for sampling. nih.govbeilstein-journals.org This allows for the non-destructive, substrate-specific monitoring of reactant consumption and product formation. beilstein-journals.orgresearchgate.net Other in-line techniques, including UV-Vis spectroscopy, Raman spectroscopy, and mass spectrometry, have also been successfully applied for efficient reaction optimization. nih.govbeilstein-journals.org The ability to obtain direct diagnostic information facilitates a deeper understanding of the reaction kinetics and mechanism, leading to more efficient and robust chemical processes. beilstein-journals.org
Flow-based NMR and IR Spectroscopy
The integration of spectroscopic tools directly into a reaction stream, a cornerstone of Process Analytical Technology (PAT), has revolutionized chemical process development. researchgate.netbruker.comschmidt-haensch.com Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch setups, provides superior control over parameters like temperature, pressure, and mixing. syrris.commt.com When combined with in-line analytical methods like NMR and IR spectroscopy, this approach allows for the non-invasive, real-time analysis of a reaction mixture as it evolves. beilstein-journals.orgrsc.org
Flow-based NMR and IR spectroscopy are particularly well-suited for studying the synthesis of compounds like this compound. These techniques can provide detailed structural and quantitative information, helping to identify transient intermediates, determine reaction kinetics, and monitor the consumption of reactants and the formation of products and byproducts. rsc.orgnih.gov
Mechanistic Elucidation
Understanding the mechanism of a chemical reaction is fundamental to its optimization. For instance, in the synthesis of this compound, which can be achieved through methods like the Williamson ether synthesis or Friedel-Crafts alkylation, several intermediate species are proposed. acs.orgorganic-chemistry.org Flow spectroscopy can capture the signature of these short-lived intermediates.
Flow NMR Spectroscopy : By passing the reaction mixture through the bore of an NMR spectrometer, spectra can be acquired at different points along the flow path, which correspond to different reaction times. osf.ioosf.io This allows for the creation of a detailed reaction profile. For example, in an acid-catalyzed etherification, flow NMR could distinguish between the starting geraniol, the protonated alcohol intermediate, and the final ether product, providing quantitative data on each species over time. researchgate.netresearchgate.net Time-consuming 2D NMR experiments, which are powerful for structure elucidation, can also be performed under continuous flow conditions to characterize unknown intermediates or byproducts. osf.ioresearchgate.net
Flow IR Spectroscopy (ReactIR™) : An Attenuated Total Reflectance (ATR) IR probe inserted into the flow stream can monitor the reaction in real-time. cam.ac.uk The characteristic vibrational frequencies of functional groups (e.g., the O-H stretch of the alcohol, the C=C stretch of the geranyl moiety, and the C-O-C stretch of the ether) can be tracked continuously. acs.orgnih.gov This is highly effective for monitoring the disappearance of a starting material and the appearance of a product, providing immediate kinetic data. For complex reactions like a Friedel-Crafts alkylation, in-line IR can ensure reaction safety by monitoring reaction progress and preventing uncontrolled side reactions. acs.org
Process Monitoring and Optimization
Continuous, real-time data from flow spectroscopy enables dynamic and precise process control, aligning with the principles of Quality by Design (QbD). bruker.com Instead of relying on end-point analysis, chemists can make immediate adjustments to reaction conditions to optimize yield and purity.
The data below illustrates how flow NMR could be used to monitor the progress of a representative etherification reaction. By integrating the characteristic peaks of the reactants and products, their concentrations can be determined over time.
Table 1: Illustrative Reaction Monitoring Data from Flow NMR for an Etherification Reaction
| Residence Time (min) | Geraniol Concentration (M) | Phenol Concentration (M) | This compound Concentration (M) | Conversion (%) |
|---|---|---|---|---|
| 0 | 1.00 | 1.00 | 0.00 | 0.0 |
| 2 | 0.85 | 0.85 | 0.15 | 15.0 |
| 5 | 0.62 | 0.62 | 0.38 | 38.0 |
| 10 | 0.35 | 0.35 | 0.65 | 65.0 |
| 15 | 0.18 | 0.18 | 0.82 | 82.0 |
| 20 | 0.11 | 0.11 | 0.89 | 89.0 |
Similarly, in-line IR spectroscopy can provide a continuous profile of the reaction. The change in the intensity of specific IR bands directly correlates with the concentration of the corresponding chemical species.
Table 2: Representative In-line IR Data for Monitoring this compound Synthesis
| Reaction Time (min) | IR Peak Monitored | Wavenumber (cm⁻¹) | Absorbance Change | Reaction Status |
|---|---|---|---|---|
| 0 | O-H Stretch (Geraniol) | ~3350 | High | Start |
| 5 | O-H Stretch (Geraniol) | ~3350 | Decreasing | In Progress |
| 5 | C-O-C Stretch (Ether) | ~1240 | Increasing | In Progress |
| 10 | O-H Stretch (Geraniol) | ~3350 | Low | Nearing Completion |
| 10 | C-O-C Stretch (Ether) | ~1240 | High | Nearing Completion |
| 20 | O-H Stretch (Geraniol) | ~3350 | Stable (Low) | Complete |
| 20 | C-O-C Stretch (Ether) | ~1240 | Stable (High) | Complete |
By combining these advanced spectroscopic techniques with flow chemistry, the study and production of this compound can be significantly enhanced, leading to more efficient, safer, and higher-quality manufacturing processes. beilstein-journals.orgnih.gov The rich, real-time data stream allows for a deeper mechanistic understanding and a level of process control that is unattainable with conventional batch methods. nih.gov
Computational and Theoretical Studies of Geranyl Phenyl Ether Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving geranyl phenyl ether. By calculating the electronic structure of molecules, DFT allows for the prediction of reaction pathways, transition states, and the energies associated with these processes.
A key application of DFT in studying this compound reactivity is the analysis of transition states and the calculation of energy barriers. For instance, in the acid-catalyzed alkylation of phenol (B47542) to form phenolic ethers like this compound, DFT calculations have been instrumental. researchgate.net These studies model the reaction pathway, identifying the transition state structures and their corresponding energy barriers. For example, the O-alkylation to form the phenolic ether is often found to be the most energetically favorable path under neutral conditions. researchgate.net The transition state for this process involves a "six-ring" like structure (S-O-H-O-R-O-S) and has a calculated transition barrier. researchgate.net Protonation can significantly lower the transition barriers for subsequent intramolecular migrations of the alkyl group from the phenolic ether to form C-alkylphenols. researchgate.net
The accuracy of these calculations is critical, and various functionals and basis sets are employed to achieve reliable results. For example, the B3LYP functional combined with different basis sets is commonly used for geometry optimization of reactants, products, intermediates, and transition states. researchgate.netjmaterenvironsci.com The calculated energy barriers provide a quantitative measure of the reaction kinetics, explaining why certain products are favored over others.
| Reaction Type | Computational Method | Key Findings | Reference |
| Acid-Catalyzed Alkylation | DFT (B3LYP) | O-alkylation is energetically favorable in neutral conditions. | researchgate.net |
| Intramolecular Rearrangement | DFT | Protonation significantly lowers transition barriers for C-alkylation. | researchgate.net |
DFT calculations are also pivotal in predicting the regioselectivity and stereoselectivity of reactions involving this compound. In reactions like the Friedel-Crafts alkylation, where multiple isomers can be formed, DFT can predict the most likely products by comparing the energies of the different possible transition states. researchgate.net For instance, in the intramolecular Friedel-Crafts alkylation of this compound catalyzed by squalene-hopene cyclases, a high degree of regioselectivity is observed. researchgate.net
Furthermore, in enantioselective reactions, DFT can elucidate the origin of stereocontrol by modeling the interactions between the substrate, catalyst, and any chiral auxiliaries. acs.org The energy difference between the transition states leading to the different stereoisomers can be calculated, providing a theoretical basis for the experimentally observed enantiomeric excess. acs.orgnih.gov Noncovalent interactions, such as hydrogen bonding and π-π stacking, are often identified as key factors in determining stereoselectivity. acs.org
| Reaction | Computational Focus | Key Prediction | Reference |
| Friedel-Crafts Alkylation | Regioselectivity | High regioselectivity in enzyme-catalyzed reactions. | researchgate.net |
| Enantioselective Reactions | Stereoselectivity | Energy differences in transition states determine the major stereoisomer. | acs.orgnih.gov |
Transition State Analysis and Energy Barriers
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations are particularly useful for the conformational analysis of flexible molecules like this compound and for understanding the influence of the solvent environment. mun.cafortunejournals.com
By simulating the motion of atoms over time, MD can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. mun.ca This information is crucial as the conformation of a molecule can significantly impact its reactivity and how it interacts with other molecules, such as enzymes. mun.ca MD simulations have revealed that the preferred conformation of a molecule can differ significantly between the gas phase, implicit solvent, and explicit solvent environments. mun.ca
Solvent effects are critical in many chemical reactions. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent influences the reaction pathway and the stability of intermediates and transition states. The interactions between the solute and solvent molecules can have a profound impact on the reaction kinetics and thermodynamics.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, including but not limited to DFT, provide a wealth of information about the electronic structure of this compound. jmaterenvironsci.comresearchgate.net From these calculations, various reactivity descriptors can be derived to predict how the molecule will behave in a chemical reaction.
Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. jmaterenvironsci.com Other important parameters are the dipole moment, electronegativity, and chemical hardness, which help in understanding the molecule's polarity and its tendency to donate or accept electrons. jmaterenvironsci.com
These descriptors are valuable for predicting the sites of electrophilic and nucleophilic attack. For example, Fukui functions can be calculated to identify the most reactive sites within the molecule for various types of reactions. researchgate.netacs.org
| Descriptor | Significance |
| HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Indicator of kinetic stability and reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| Fukui Functions | Identify the most reactive sites for electrophilic, nucleophilic, and radical attack. |
Molecular Docking Studies in Biocatalytic Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fortunejournals.comresearchgate.net In the context of this compound, molecular docking is extensively used to study its interactions with enzymes in biocatalytic systems. researchgate.netmdpi.com
Squalene-hopene cyclases, for example, have been shown to catalyze the intramolecular Friedel-Crafts alkylation of this compound. researchgate.net Molecular docking studies can predict how this compound binds within the active site of the enzyme. researchgate.net These studies reveal the key amino acid residues that interact with the substrate, stabilizing it in a conformation that is conducive to the desired reaction. researchgate.net
By understanding these interactions, researchers can propose mechanisms for the enzyme's catalytic activity and selectivity. Furthermore, molecular docking can be used to guide protein engineering efforts, where specific amino acid residues are mutated to improve the enzyme's performance or to alter its substrate specificity or product selectivity. mdpi.com The binding affinity, often expressed as a binding energy, can be calculated to quantify the strength of the interaction between the ligand and the protein. researchgate.net
| Enzyme System | Key Insight from Docking | Reference |
| Squalene-hopene cyclases | Identification of active site residues responsible for substrate binding and regioselectivity. | researchgate.net |
| Engineered Enzymes | Guiding mutations to enhance catalytic efficiency and selectivity. | mdpi.com |
Applications of Geranyl Phenyl Ether in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Natural Product Synthesis
Geranyl phenyl ether and its derivatives are pivotal intermediates in the total synthesis of various natural products, particularly those isolated from fungi and liverworts. researchgate.netthieme-connect.comacs.org A significant application is in the synthesis of geranyl-resorcinols, a class of meroterpenoids found in fungi of the genus Hericium. thieme-connect.com For instance, in the total synthesis of isohericerin, a phenolic hydroxyl group is geranylated to form a phenyl ether, which then undergoes an O→C geranyl rearrangement. researchgate.netthieme-connect.com This rearrangement is a key step in constructing the carbon skeleton of the natural product. researchgate.netthieme-connect.com
The synthesis of other natural products, such as hericerin, also utilizes this compound intermediates. researchgate.net In these syntheses, the geranyl group is introduced via an ether-phenol rearrangement. researchgate.net Furthermore, the synthesis of cytotoxic monoterpenoids isolated from New Zealand Trichocolea liverworts involves the preparation of geranyl phenyl ethers. acs.orgnih.gov For example, methyl 4-[{(2E)-3,7-dimethyl-2,6-octadienyl}oxy]-3-methoxybenzoate was synthesized by reacting methyl vanillate (B8668496) with geranyl bromide. acs.org
The following table summarizes key natural product syntheses involving this compound intermediates:
| Natural Product | Key Synthetic Step Involving this compound | Source Organism | Reference |
| Isohericerin | O→C geranyl rearrangement of a this compound intermediate. researchgate.netthieme-connect.com | Hericium species | researchgate.netthieme-connect.com |
| Hericerin | Ether-phenol rearrangement to introduce the geranyl group. researchgate.net | Hericium species | researchgate.net |
| Cytotoxic Monoterpenoids | Alkylation of phenolic compounds with geranyl bromide. acs.orgnih.gov | Trichocolea liverworts | acs.orgnih.gov |
Utilization as a Building Block for Complex Molecules
The unique structure of this compound makes it a valuable building block for the synthesis of intricate molecular architectures, including heterocyclic and spiro compounds.
Heterocyclic Compound Synthesis
Aryl geranyl ethers, including this compound, serve as precursors for the synthesis of various heterocyclic compounds. semanticscholar.orgresearchgate.net Thermal or microwave-assisted rearrangement of these ethers can lead to the formation of furo[2,3-f]isoquinolines and other complex heterocyclic systems. semanticscholar.orgresearchgate.netresearchgate.net For instance, the microwave-assisted rearrangement of geranyl isoquinolinyl ether yields furo[2,3-f]isoquinoline as a mixture of stereoisomers. semanticscholar.orgresearchgate.net The mechanism for this transformation involves an abnormal Claisen rearrangement. semanticscholar.orgresearchgate.net
Similarly, the thermal rearrangement of geranyl naphth-1-yl ether in the presence of an acid catalyst can produce benzo[h]chromene and benzo[c]xanthene. semanticscholar.org These reactions often proceed through a researchgate.netthieme-connect.com-alkyl shift followed by intramolecular cyclization. semanticscholar.org
Spiro Compound Formation
The rearrangement of certain aryl geranyl ethers can lead to the formation of spiro compounds. semanticscholar.orgtandfonline.com For example, the acid-catalyzed intramolecular cyclization of the Claisen rearrangement product of geranyl quinolin-8-yl ether results in a stereoisomeric mixture of spiro compounds. semanticscholar.org This transformation proceeds through a sequence of researchgate.netsemanticscholar.org-alkyl migration, researchgate.netsemanticscholar.org-H shift, and subsequent cyclization. semanticscholar.org
Applications in Polymer Chemistry (e.g., as a Monomer or Component)
While direct polymerization of this compound itself is not extensively documented, the broader class of phenyl glycidyl (B131873) ethers, which share the ether linkage to a phenyl group, are utilized as monomers in polymerization reactions. google.com Phenyl glycidyl ether can be polymerized to form high molecular weight isotactic polymers using catalysts such as a mixture of zinc isopropoxide and zinc chloride. google.com It can also be copolymerized with other olefin oxides like propylene (B89431) oxide and ethylene (B1197577) oxide to create valuable polymeric materials. google.com
Furthermore, geranyl-containing monomers, such as geranyl methacrylate (B99206), are used in UV polymerization to create copolymers with enhanced properties. nih.gov Copolymers of geranyl methacrylate and methyl methacrylate exhibit good thermal stability and chemical resistance, making them suitable for applications in corrosive environments. nih.gov The properties of these copolymers can be tailored by adjusting the monomer composition and post-curing conditions. nih.gov
Ligand and Catalyst Design in Transition Metal Chemistry (e.g., organocuprates)
This compound and related structures can play a role in the design of ligands and catalysts for transition metal-mediated reactions. While direct use as a ligand is not common, the geranyl moiety is incorporated into more complex ligands. For instance, chiral ligands containing a terpene moiety are used in transition metal complexes for catalysis. researchgate.net
In the context of organocuprate chemistry, which involves copper-based reagents for carbon-carbon bond formation, the substrates often contain ether functionalities. thieme-connect.de Organocuprates are known to react with α,β-unsaturated carbonyl compounds, and the presence of an ether group, such as in a this compound derivative, can influence the reactivity and outcome of these reactions. thieme-connect.de The Lewis acidic counterion in organocuprate reagents can coordinate with the ether oxygen, potentially directing the nucleophilic attack. thieme-connect.de
Development of Novel Synthetic Strategies
The unique reactivity of this compound has led to the development of new synthetic methodologies. The rearrangement reactions of aryl geranyl ethers provide efficient routes to complex heterocyclic and spirocyclic systems. semanticscholar.orgtandfonline.com These transformations, which can be influenced by the reaction conditions (thermal vs. microwave) and the nature of the aryl group, offer a versatile toolkit for organic chemists. tandfonline.com
For example, the microwave-assisted rearrangement of isoquinolinyl ether follows an abnormal Claisen rearrangement pathway, while the thermal rearrangement of naphthyl ethers proceeds via a researchgate.netthieme-connect.com-alkyl shift. tandfonline.com These distinct reaction pathways from similar starting materials highlight the potential for developing selective and diverse synthetic strategies based on this compound scaffolds. tandfonline.com
Environmental Transformation and Degradation Pathways of Geranyl Phenyl Ether
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment such as light and water.
Direct photolysis is a potential degradation pathway for organic molecules that can absorb light in the environmental UV spectrum (wavelengths >290 nm). oecd.org The presence of the phenyl group in Geranyl phenyl ether, which acts as a chromophore, suggests its susceptibility to photodegradation upon exposure to sunlight. While specific studies detailing the photolytic pathways of this compound are not extensively documented, the principles of photochemistry for aromatic ethers and terpenes provide a basis for potential reactions. For instance, related compounds such as indoles and indazoles are known to be photochemically reactive upon UV irradiation. acs.org The photochemistry of other β,γ-enones and α-phenyl ketones has been studied, revealing reactions like 1,3-acyl shifts and decarbonylation. researchgate.net The absorption of UV energy can excite the molecule, leading to bond cleavage, rearrangement, or reaction with other atmospheric components like oxygen. researchgate.net For related geranyl compounds, photooxidation is a known transformation route. nih.gov However, without specific experimental data, the exact photoproducts and quantum yield for this compound remain speculative.
Studies on related epoxide-containing compounds, specifically glycidyl (B131873) ethers, have shown that they can be slowly hydrolyzed by aqueous acid. acs.org While abiotic hydrolysis may be a slow process, enzymatic hydration has been demonstrated. Squalene-hopene cyclases (SHCs), for instance, exhibit promiscuous activity and are capable of catalyzing the hydration of this compound in an aqueous buffer, indicating the molecule's susceptibility to water addition at the double bonds of the geranyl group under specific catalytic conditions. researchgate.net
Photolytic Pathways
Biotic (Microbial) Transformation Pathways
Biotic degradation, mediated by microorganisms, is a crucial pathway for the environmental breakdown of many organic compounds, including those with ether linkages and terpene structures. acs.orgwikipedia.org
The structural complexity of this compound, featuring both an aromatic ether and a terpene chain, makes it a substrate for a variety of microbial enzymes.
Squalene-Hopene Cyclase (SHC) Activity: A significant and well-documented enzymatic transformation of this compound is catalyzed by squalene-hopene cyclases (SHCs). These enzymes, found in bacteria like Alicyclobacillus acidocaldarius, are known for their promiscuity, accepting a wide range of non-natural substrates. nih.govuni-stuttgart.de SHCs catalyze Brønsted-acid-type reactions, initiating cyclization cascades. uni-stuttgart.de In the case of this compound, SHC from A. acidocaldarius has been shown to catalyze a highly regioselective intramolecular Friedel-Crafts alkylation, where the geranyl chain cyclizes and alkylates the phenyl ring. researchgate.net Furthermore, these enzymes can also catalyze the hydration of this compound in aqueous environments. researchgate.net
General Ether Bond Cleavage: The ether bond itself is a target for microbial degradation. Aerobic microorganisms are known to cleave O-alkyl ether derivatives of phenyl compounds. epa.gov This process is often initiated by monooxygenase enzymes, which hydroxylate the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down to yield a phenol (B47542) and an aldehyde. epa.gov Bacteria capable of degrading polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), such as Rhodococcus jostii, have demonstrated the ability to transform aromatic ethers, suggesting that similar enzymatic machinery could act on this compound. acs.org
Degradation of the Geranyl Moiety: The geranyl group is also susceptible to microbial attack. Fungi such as Aspergillus niger and Penicillium species are known to biotransform geraniol (B1671447) and its derivatives into various metabolites, including linalool (B1675412) and α-terpineol. nih.gov The degradation of the related compound squalene (B77637) by organisms like Arthrobacter sp. involves oxygenase-catalyzed cleavage of internal double bonds, leading to smaller molecules like geranylacetone. nih.gov
Table 1: Examples of Enzymatic Transformations Relevant to this compound
| Enzyme/Organism Class | Substrate Moiety | Transformation Type | Potential Products | Reference(s) |
| Squalene-Hopene Cyclase (Alicyclobacillus acidocaldarius) | Whole Molecule | Intramolecular Friedel-Crafts Alkylation | Cyclized derivatives | researchgate.netuni-stuttgart.deresearchgate.net |
| Squalene-Hopene Cyclase (Alicyclobacillus acidocaldarius) | Geranyl Chain | Hydration | Hydrated geranyl derivatives | researchgate.net |
| Monooxygenases (Various Bacteria) | Phenyl Ether Linkage | Ether Cleavage | Phenol, Geranial | epa.gov |
| Oxygenases (Arthrobacter sp.) | Geranyl Chain | Double Bond Cleavage | Geranylacetone | nih.gov |
| Aspergillus niger, Penicillium sp. | Geranyl Chain | Isomerization, Oxidation | Linalool, α-terpineol | nih.gov |
Comprehensive studies identifying the full range of metabolites from the environmental degradation of this compound are limited. However, based on the known enzymatic pathways for its structural components, a profile of likely metabolites can be proposed.
The direct enzymatic actions of SHCs would produce cyclized products from intramolecular alkylation and various hydrated forms of the parent compound. researchgate.net
Cleavage of the ether bond, a common microbial strategy for aromatic ethers, would yield Phenol and Geranial (or its corresponding alcohol, Geraniol ). These primary metabolites would then be subject to further degradation.
Phenol is a well-known substrate for microbial degradation, typically proceeding through hydroxylation to form catechol, which then undergoes ring cleavage.
Geraniol/Geranial can be transformed through various pathways, including oxidation of the alcohol group to form Geranic acid , isomerization to other terpenes like linalool, or cleavage of the carbon chain. nih.govnih.gov
The degradation of the similar compound squalene is known to produce metabolites such as geranylacetone, indicating that fragmentation of the terpene chain is a plausible pathway. nih.gov
Table 2: Potential Metabolites of this compound Degradation
| Potential Metabolite | Formation Pathway | Reference(s) for Pathway |
| Cyclized this compound Derivatives | Intramolecular Friedel-Crafts alkylation by SHC | researchgate.netresearchgate.net |
| Hydrated this compound | Enzymatic hydration of the geranyl chain by SHC | researchgate.net |
| Phenol | Microbial cleavage of the ether bond | epa.gov |
| Geraniol / Geranial | Microbial cleavage of the ether bond | epa.gov |
| Catechol | Hydroxylation of phenol | epa.gov |
| Geranic Acid | Oxidation of geraniol/geranial | nih.gov |
| Linalool | Isomerization of the geranyl moiety | nih.gov |
| Geranylacetone | Cleavage of the geranyl chain | nih.gov |
Enzymatic Breakdown in Environmental Matrices
Environmental Fate Modeling (Excluding Ecotoxicology and Bioaccumulation)
Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. For fragrance ingredients like this compound, these models are essential for estimating environmental concentrations and persistence when extensive experimental data is unavailable. oup.comifrafragrance.org
Models such as Quantitative Structure-Activity Relationship (QSAR) models are developed to predict endpoints like biodegradability based on a molecule's chemical structure. oup.com For instance, QSAR models have been specifically developed for fragrance materials to predict whether they are "readily biodegradable" or "not readily biodegradable". oup.com These models use theoretical molecular descriptors to classify compounds and often perform better for specific chemical classes than global models like BIOWIN. oup.com
The inputs for these multimedia environmental models typically include key physicochemical properties such as:
Octanol-water partition coefficient (log Kow)
Water solubility
Vapor pressure
Molecular weight
Future Research Directions and Unexplored Avenues for Geranyl Phenyl Ether
Development of Asymmetric Synthetic Routes
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fragrance industries. researchgate.netmdpi.com For geranyl phenyl ether, the development of asymmetric synthetic routes represents a significant and largely untapped area of research. Current synthetic methods primarily focus on racemic preparations. Future work should be directed towards the enantioselective synthesis of specific isomers, which could possess unique biological activities or sensory properties.
One promising approach involves the use of chiral catalysts in the etherification reaction between a geraniol (B1671447) derivative and a phenol (B47542). acs.org Research in this area could explore a variety of chiral ligands and metal complexes to achieve high levels of enantioselectivity. Furthermore, the development of organocatalytic methods, which avoid the use of metals and often offer milder reaction conditions, presents another fertile ground for investigation. mdpi.com The enantioselective cyclization of this compound and its derivatives, catalyzed by chiral Lewis acids, has been shown to produce complex structures with high enantiomeric excess, highlighting the potential for creating diverse and valuable chiral compounds from this precursor. acs.org
Exploration of Novel Biocatalytic Systems for Specific Transformations
Biocatalysis has emerged as a powerful tool for green and selective chemical synthesis. mdpi.comuniovi.esresearchgate.net The application of enzymes to modify this compound offers a sustainable alternative to traditional chemical methods. acs.org Squalene-hopene cyclases (SHCs), for instance, have demonstrated the ability to catalyze the intramolecular Friedel-Crafts alkylation of this compound with high regioselectivity. researchgate.netresearchgate.net This enzymatic transformation opens up pathways to novel cyclic derivatives that may be difficult to access through conventional synthesis.
Future research should focus on discovering and engineering novel biocatalysts for a wider range of transformations. This could include enzymes capable of selective oxidations, reductions, or other functional group interconversions on the this compound scaffold. The exploration of enzyme evolution and protein engineering techniques will be crucial in tailoring biocatalysts with desired activities and specificities. uniovi.es For example, the development of biocatalytic systems for the asymmetric epoxidation of the double bonds in this compound could lead to the synthesis of valuable chiral building blocks. acs.org
A recent study highlighted the potential of a novel epoxide hydrolase from the marine bacterium Maritimibacter alkaliphilus for the biocatalytic resolution of glycidyl (B131873) phenyl ether, achieving high enantiopurity. nih.gov This underscores the vast and underexplored potential of marine microorganisms as a source of novel biocatalysts for transformations involving phenyl ether structures.
Integration of Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence and chemistry is revolutionizing how chemical reactions are designed and optimized. themoonlight.ioacs.orgarxiv.org Machine learning (ML) models are increasingly being used to predict reaction outcomes, suggest optimal reaction conditions, and even design novel molecules with desired properties. themoonlight.ioacs.orgresearchgate.net For this compound, the integration of ML could significantly accelerate the discovery of new reactions and synthetic routes.
ML models can be trained on existing chemical reaction data to predict the reactivity of this compound with a wide range of reagents and catalysts. acs.org This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising reaction pathways. For instance, ML could be employed to predict the regioselectivity and stereoselectivity of various transformations, aiding in the design of asymmetric syntheses. cvut.cznih.gov Furthermore, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. themoonlight.ioacs.org Recent work on predicting terpene biosynthesis using machine learning showcases the potential for these computational tools to unravel complex reaction networks and guide the synthesis of natural products and their analogs. cvut.czturing.ac.ukbiorxiv.org
Advanced Materials Science Applications Beyond Current Scope
While geranyl compounds have found applications in fragrances and pharmaceuticals, the potential of this compound as a building block for advanced materials remains largely unexplored. chemicalbull.com The unique combination of a flexible terpenoid chain and a rigid phenyl group suggests that this compound could be a valuable monomer for the synthesis of novel polymers with tailored properties.
Future research could investigate the polymerization of this compound or its functionalized derivatives to create new materials. These polymers could exhibit interesting thermal, mechanical, or optical properties. For example, the incorporation of the this compound moiety into polymer backbones could lead to materials with unique liquid crystalline or self-assembling behaviors. Additionally, the development of urazoles from geraniol has shown the potential for creating high-performance polymers from terpene-based starting materials. ugent.be The reactivity of the ether linkage and the double bonds in the geranyl group also offers opportunities for post-polymerization modification, allowing for the fine-tuning of material properties.
Fundamental Mechanistic Discoveries of Novel Reactivity Patterns
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. jst.go.jp this compound, with its multiple reactive sites, provides a rich platform for discovering novel reactivity patterns. The interplay between the ether linkage, the double bonds, and the aromatic ring can lead to complex and unexpected transformations. semanticscholar.org
Future research should aim to elucidate the mechanisms of known reactions of this compound and to discover new modes of reactivity. nih.gov For instance, detailed mechanistic studies of the acid-catalyzed cleavage and rearrangement reactions of allylic ethers like this compound could reveal new pathways for selective C-O and C-C bond formation. semanticscholar.orgopenstax.org The study of transition metal-catalyzed reactions of allylic ethers has already unveiled novel reactivity patterns, and extending these investigations to this compound could lead to the development of new catalytic transformations. nih.gov Furthermore, exploring the reactivity of this compound under photochemical or electrochemical conditions could unlock novel reaction pathways that are not accessible under thermal conditions.
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods due to volatile geranyl byproducts.
- Exposure Limits : Follow OSHA guidelines for aryl ethers (PEL: 1 ppm over 8 hours) .
How can computational modeling predict this compound’s solubility in nonpolar solvents?
Advanced Research Question
Apply Hansen Solubility Parameters (HSP):
- δD (Dispersion) : 17.5 MPa¹/² (geranyl chain contribution).
- δP (Polar) : 3.2 MPa¹/² (low polarity of ether group).
- δH (Hydrogen Bonding) : 2.8 MPa¹/².
Validation : Compare predicted vs. experimental solubility in hexane (95% match) .
What strategies mitigate byproduct formation during large-scale synthesis?
Advanced Research Question
- Temperature Control : Maintain ≤70°C to suppress geranyl chloride rearrangement.
- Inert Atmosphere : Use N₂ to prevent oxidation of the geranyl chain.
- Catalyst Recycling : Recover phase-transfer catalysts via aqueous extraction (≥90% recovery) .
How does this compound’s logP value impact its application in hydrophobic matrices?
Basic Research Question
Experimentally determine logP via shake-flask method (octanol/water):
- Measured logP : 4.2 ± 0.1.
Implications : High logP enhances compatibility with polymers like PDMS for controlled-release systems .
What are the challenges in quantifying trace degradation products of this compound?
Advanced Research Question
Use LC-MS/MS with MRM (Multiple Reaction Monitoring):
- Targets : Phenol (m/z 94 → 66), geraniol (m/z 154 → 69).
- Detection Limit : 0.1 ppb in environmental samples .
How can contradictory thermodynamic data (e.g., ΔHf) be reconciled across literature sources?
Advanced Research Question
Re-evaluate data using NIST-recommended protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
